N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine
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Overview
Description
N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a complex organic compound that falls under the category of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound is characterized by the presence of both chlorophenyl and phenylbutyl groups attached to an ethane-1,2-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of ethane-1,2-diamine with 2-(2-chlorophenyl)ethyl chloride and 4-phenylbutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as hydroxide ions can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine: shares similarities with other amines such as:
Uniqueness
The uniqueness of N’-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
627522-31-0 |
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Molecular Formula |
C20H27ClN2 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H27ClN2/c21-20-12-5-4-11-19(20)13-15-23-17-16-22-14-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,22-23H,6-7,10,13-17H2 |
InChI Key |
IAQNUVNIMOZSRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCCNCCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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